molecular formula C13H18N4O2Si B14428357 1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one CAS No. 84655-25-4

1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one

Cat. No.: B14428357
CAS No.: 84655-25-4
M. Wt: 290.39 g/mol
InChI Key: DMVOGQMONJYXCW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is a complex organic compound that features a methoxyphenyl group, a trimethylsilyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable reagent to introduce the ethanone moiety. The tetrazole ring can be introduced through a cyclization reaction involving azide and nitrile precursors under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity. The trimethylsilyl group can enhance the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is unique due to the presence of the tetrazole ring and trimethylsilyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

84655-25-4

Molecular Formula

C13H18N4O2Si

Molecular Weight

290.39 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(5-trimethylsilyltetrazol-2-yl)ethanone

InChI

InChI=1S/C13H18N4O2Si/c1-19-11-7-5-10(6-8-11)12(18)9-17-15-13(14-16-17)20(2,3)4/h5-8H,9H2,1-4H3

InChI Key

DMVOGQMONJYXCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2N=C(N=N2)[Si](C)(C)C

Origin of Product

United States

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